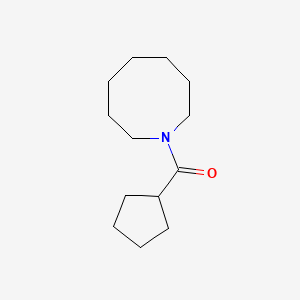
1-(cyclopentylcarbonyl)azocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopentylcarbonyl)azocane is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is a member of the azocane family, which is known for its biological activity and potential therapeutic uses. In
Mecanismo De Acción
The mechanism of action of 1-(cyclopentylcarbonyl)azocane is not fully understood. However, it is believed to act by disrupting the cell membrane of bacteria and fungi, leading to cell death. Additionally, as a fluorescent probe, it can be used to detect ROS in cells by binding to them and producing a fluorescent signal.
Biochemical and Physiological Effects:
1-(Cyclopentylcarbonyl)azocane has been found to have antimicrobial activity against a range of bacteria and fungi. It has also been shown to be a useful tool for detecting ROS in cells. However, its effects on biochemical and physiological processes in living organisms are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(cyclopentylcarbonyl)azocane in lab experiments is its antimicrobial and antifungal activity. This makes it a useful tool for studying the effects of ROS on bacterial and fungal cells. Additionally, its fluorescent properties make it a useful tool for detecting ROS in cells. However, one limitation of using this compound is its potential toxicity to living organisms. Further research is needed to determine the safe concentration of 1-(cyclopentylcarbonyl)azocane for use in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(cyclopentylcarbonyl)azocane. One direction is to further study its mechanism of action and its effects on biochemical and physiological processes in living organisms. Another direction is to explore its potential therapeutic uses, such as in the treatment of bacterial and fungal infections. Additionally, further research is needed to determine the safe concentration of this compound for use in lab experiments. Finally, there is potential for the development of new fluorescent probes based on the structure of 1-(cyclopentylcarbonyl)azocane for detecting other molecules in cells.
Métodos De Síntesis
The synthesis of 1-(cyclopentylcarbonyl)azocane is a multistep process that involves the reaction of cyclopentanone with ethyl chloroformate to form cyclopentanone ethyl carbonate. This intermediate is then reacted with hydrazine hydrate to form 1-(cyclopentylcarbonyl)hydrazine. Finally, this compound is reacted with cyclopentanone to form 1-(cyclopentylcarbonyl)azocane.
Aplicaciones Científicas De Investigación
1-(Cyclopentylcarbonyl)azocane has been studied for its potential applications in biochemical and physiological research. It has been found to have antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting reactive oxygen species (ROS) in cells.
Propiedades
IUPAC Name |
azocan-1-yl(cyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c15-13(12-8-4-5-9-12)14-10-6-2-1-3-7-11-14/h12H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTYVOYMDZDVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

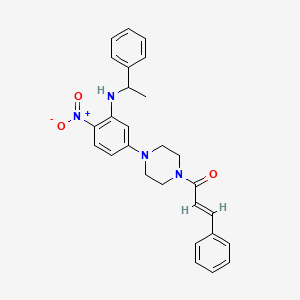
![N~4~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5377608.png)
![N-(2-furylmethyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5377616.png)
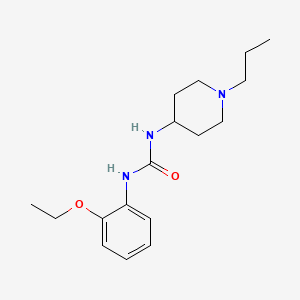
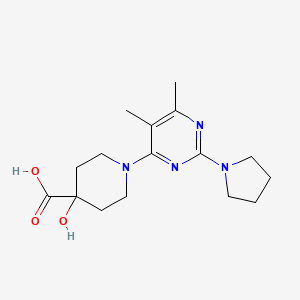
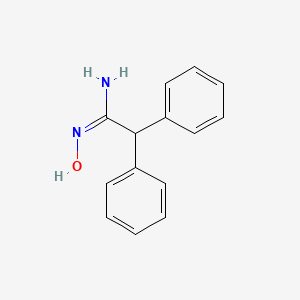
![1'-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5377640.png)
![4-(4-allylpiperazin-1-yl)-N,N,2-trimethyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxamide](/img/structure/B5377645.png)
![5-[(2-methoxyphenoxy)methyl]-N-[(2S)-pyrrolidin-2-ylmethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5377647.png)
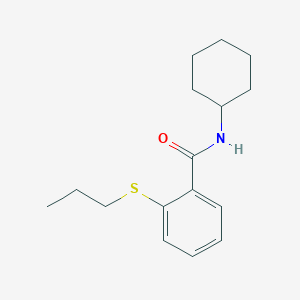
![4-{[4-(4-bromophenoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5377664.png)
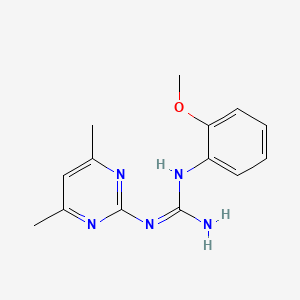
![2-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5377697.png)
